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Compound Name: APX-115 free base

Cat. No.: B2422657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
APX-115, also known by its free base form Isuzinaxib or Ewha-18278, is a potent, orally active

small molecule inhibitor of the pan-NADPH oxidase (Nox) enzyme family.[1][2][3] Emerging as

a significant therapeutic candidate, APX-115 has demonstrated considerable efficacy in

preclinical models of diseases where oxidative stress is a key pathological driver, most notably

in diabetic nephropathy.[4][5] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, and key experimental

data related to APX-115 free base. It is intended to serve as a core resource for researchers

engaged in the study of oxidative stress, inflammation, and the development of novel

therapeutics targeting these pathways.

Chemical Structure and Physicochemical Properties
APX-115 free base is a pyrazole derivative with a distinct chemical architecture that facilitates

its inhibitory action on Nox enzymes. Its core properties are summarized below.
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Property Value Reference

IUPAC Name
3-phenyl-4-propyl-1-(pyridin-2-

yl)-1H-pyrazol-5-ol

Synonyms
Isuzinaxib free base, Ewha-

18278 free base

CAS Number 1270084-92-8

Molecular Formula C₁₇H₁₇N₃O

Molecular Weight 279.34 g/mol

SMILES
CCCc1c(c2ccccc2)nn(c2ccccn

2)c1O

InChI Key
LQKQLKMTJOMCMJ-

UHFFFAOYSA-N

Appearance Light yellow to yellow solid

Purity ≥98%

Solubility

Soluble in DMSO (up to 250

mg/mL), sparingly soluble in

Ethanol. Insoluble in water.

Storage
Powder: -20°C for 3 years. In

solvent: -80°C for 2 years.

Pharmacology and Mechanism of Action
APX-115 functions as a pan-NADPH oxidase inhibitor, targeting multiple isoforms of the Nox

enzyme family, which are major sources of cellular reactive oxygen species (ROS). By

inhibiting these enzymes, APX-115 effectively mitigates oxidative stress, a key pathogenic

factor in numerous diseases.

Target Profile
APX-115 demonstrates potent inhibitory activity against several key Nox isoforms. The

inhibitory constants (Ki) are detailed in the table below.
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Target Enzyme Ki Value (μM) Reference

Human NOX1 1.08

Human NOX2 0.57

Human NOX4 0.63

Human NOX5 Inhibitory activity demonstrated

Xanthine Oxidase >100

Glucose Oxidase >100

Signaling Pathway
The primary mechanism of APX-115 involves the direct inhibition of Nox enzymes, leading to a

reduction in ROS production. This dampens downstream inflammatory and fibrotic signaling

cascades. Pathological stimuli, such as high glucose in diabetic conditions, activate Nox

enzymes. The resulting increase in ROS leads to the activation of pro-inflammatory

transcription factors like NF-κB and the upregulation of cytokines (e.g., MCP-1/CCL2, IL-6,

TNFα) and pro-fibrotic factors (e.g., TGF-β1). APX-115 intervenes at the source, blocking ROS

generation and thereby preventing these downstream pathological events.
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(e.g., High Glucose, Angiotensin II)
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Generates

APX-115

 Inhibits

Downstream Signaling
(NF-κB, TGF-β1)

Activates

Inflammation
(MCP-1, IL-6, TNFα)↑

Fibrosis
(Collagen IV, PAI-1)↑

Kidney Injury & Dysfunction
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APX-115 Mechanism of Action

Key Experimental Protocols
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The renoprotective effects of APX-115 have been extensively studied in various preclinical

models. Below are detailed methodologies from key studies.

In Vivo Diabetic Nephropathy Model (STZ-induced)
This protocol describes the evaluation of APX-115 in a type 1 diabetes model induced by

streptozotocin (STZ).

Animal Model: 6-week-old male C57BL/6J mice.

Induction of Diabetes: Diabetes is induced by intraperitoneal (IP) injections of STZ at 50

mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of sodium

citrate buffer.

Treatment Groups:

Control (non-diabetic)

Diabetic + Vehicle

Diabetic + APX-115 (60 mg/kg/day)

Diabetic + Losartan (1.5 mg/kg/day, as a positive control)

Drug Administration: APX-115 or Losartan is administered daily via oral gavage for a

duration of 12 weeks.

Key Endpoints & Analysis:

Metabolic Parameters: Blood glucose, HbA1c, body weight, and kidney weight are

monitored.

Renal Function: Urinary albumin excretion and plasma creatinine levels are measured to

assess kidney injury.

Oxidative Stress Markers: Levels of 8-isoprostane in plasma or urine are quantified.

Intracellular ROS in kidney tissue or cultured cells can be measured using probes like

2′,7′-dichlorofluorescin diacetate (DCF-DA).
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Histopathology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's

trichrome to evaluate glomerular hypertrophy and fibrosis.

Immunohistochemistry/Western Blot: Expression of inflammatory (e.g., F4/80 for

macrophages) and fibrotic (e.g., TGF-β1) markers, as well as Nox isoforms, is assessed in

kidney tissue.

In Vitro High Glucose-Induced Podocyte Injury Model
This protocol outlines the assessment of APX-115's protective effects on cultured podocytes

under hyperglycemic conditions.

Cell Line: Mouse podocyte cell line.

Experimental Conditions:

Normal Glucose (5.5 mM)

High Glucose (30 mM)

High Glucose + APX-115 (e.g., 5 μM)

Protocol:

Podocytes are cultured to near-confluence and then serum-starved.

Cells are incubated in normal or high glucose media.

APX-115 is added to the treatment group 60 minutes prior to or concurrently with high-

glucose stimulation.

Analysis:

Gene Expression: mRNA levels of proinflammatory (MCP-1, IL-6) and profibrotic (TGF-β1,

Collagen IV) molecules are quantified using RT-qPCR.

Protein Expression: Western blotting is used to measure the protein levels of Nox isoforms

and other relevant markers.
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ROS Measurement: Intracellular ROS production is measured using fluorescent probes

like DCF-DA.

Phase 1: Model Induction

Phase 2: Treatment

Phase 3: Analysis

Select C57BL/6J Mice

Induce Diabetes
(STZ Injection, 50 mg/kg x 5 days)

Group Allocation
(Control, Diabetic, APX-115, Losartan)

Daily Oral Gavage
(60 mg/kg APX-115 for 12 weeks)

Metabolic & Renal Function Monitoring
(Blood Glucose, Urinary Albumin)

Sacrifice & Tissue Collection

Histopathology, Western Blot, qPCR
(Fibrosis, Inflammation, Nox Expression)
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Typical In Vivo Experimental Workflow

Summary of Preclinical Findings
APX-115 has consistently demonstrated therapeutic potential across multiple preclinical

studies.

Reduces Renal Injury: In diabetic mouse models (both STZ-induced and db/db mice), APX-

115 treatment significantly decreases urinary albumin excretion, preserves creatinine levels,

and attenuates glomerular hypertrophy and mesangial expansion.

Suppresses Inflammation and Fibrosis: The compound effectively reduces the infiltration of

inflammatory cells (macrophages) into the kidney and adipose tissue. It also suppresses the

expression of key pro-inflammatory and pro-fibrotic molecules, including MCP-1, TNFα, and

TGF-β1.

Improves Metabolic Parameters: APX-115 treatment has been shown to improve insulin

resistance in diabetic mice. It can also improve lipid profiles.

Inhibits NOX5: While mice lack the NOX5 gene, studies using NOX5 transgenic mice have

shown that APX-115 can inhibit NOX5-mediated pathology, suggesting its relevance for

human diabetic nephropathy where NOX5 is upregulated.

Maintains Mitochondrial and Peroxisomal Health: Studies suggest that APX-115 can restore

mitochondrial and peroxisomal biogenesis and function, which are often impaired in diabetic

kidneys.

Clinical Development
Based on its strong preclinical profile, APX-115 (Isuzinaxib) has advanced into clinical trials. A

Phase 2 study was initiated to evaluate its safety and efficacy in patients with diabetic

nephropathy (NCT04534439). Another Phase 2 trial is assessing its utility in preventing

contrast-induced acute kidney injury in patients undergoing percutaneous coronary intervention

(NCT05758896).

Conclusion
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APX-115 free base is a first-in-class pan-NADPH oxidase inhibitor with a well-defined

mechanism of action centered on the reduction of oxidative stress and subsequent

inflammation and fibrosis. Extensive preclinical data robustly support its renoprotective effects

and therapeutic potential for diabetic kidney disease and other conditions driven by Nox-

mediated pathology. The ongoing clinical trials will be crucial in translating these promising

preclinical findings into tangible clinical benefits for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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